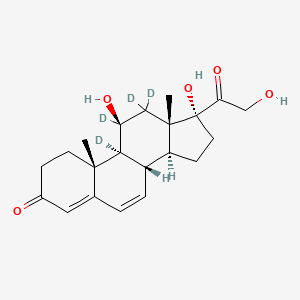
6-Dehydrocortisol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydrocortisol-d4 is a deuterated form of 6-Dehydrocortisol, a glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass from the non-deuterated form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydrocortisol-d4 typically involves the deuteration of 6-Dehydrocortisol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
6-Dehydrocortisol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Dehydrocortisone-d4, while reduction can yield this compound alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Dehydrocortisol-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds.
Biology: Used in studies of glucocorticoid metabolism and function.
Medicine: Used in the development of diagnostic assays for diseases related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.
Industry: Used in the production of high-purity glucocorticoid standards for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 6-Dehydrocortisol-d4 is similar to that of other glucocorticoids. It exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression, resulting in various downstream effects, including anti-inflammatory and immunosuppressive actions. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparación Con Compuestos Similares
6-Dehydrocortisol-d4 can be compared with other similar compounds, such as:
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Cortisone: Another glucocorticoid that is converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with a higher potency than hydrocortisone.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and distinguishable mass, making it an ideal internal standard for analytical applications.
List of Similar Compounds
- Hydrocortisone
- Cortisone
- Prednisolone
- Dexamethasone
- Betamethasone
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D |
Clave InChI |
IFOXVSBZLASBJM-BJJKTIQHSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](C=CC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















